2.3‑Fold Higher Resolution Efficiency Than Di‑benzoyl‑D‑tartaric Acid for trans‑2‑Benzylaminocyclohexanol
In a head-to-head comparison for resolving racemic trans-2-benzylaminocyclohexanol, (2R,3S)-di-p-toluoyl-L-tartaric acid achieved 92% yield, 99.5% de, and resolution efficiency E=92% under optimized Pope-Peachey conditions. In stark contrast, the closest achiral-backbone surrogate di-benzoyl-D-tartaric acid gave only 27% yield, 80% de, and E=21% [1]. This represents a 3.4-fold improvement in yield and a 4.4-fold increase in resolution efficiency.
| Evidence Dimension | Resolution efficiency (yield, de, E) |
|---|---|
| Target Compound Data | Yield 92%, 99.5% de, E = 92% (2/l-15/HCl = 1.0/0.6/0.4 mol ratio) |
| Comparator Or Baseline | Di-benzoyl-D-tartaric acid: yield 27%, 80% de, E = 21% |
| Quantified Difference | 3.4× higher yield; 4.4× higher efficiency E; 19.5 percentage-point increase in de |
| Conditions | Resolution of racemic trans-2-benzylaminocyclohexanol via diastereomeric salt formation; Pope-Peachey method with HCl as supplemental acid |
Why This Matters
A high E value (>90%) is critical for industrial-scale resolution because it minimizes the number of recrystallization cycles, directly lowering solvent usage, processing time, and cost per kilogram of enantiopure product.
- [1] Tetrahedron: Asymmetry, 2008, 19, 2458–2461. Practical resolution of racemic trans-2-benzylaminocyclohexanol with di-p-toluoyl-l-tartaric acid. View Source
